Tunicamycin C2 homolog
Description
Contextualization within the Tunicamycin (B1663573) Family of Nucleoside Antibiotics
Tunicamycin is a mixture of at least ten homologous nucleoside antibiotics produced by various bacteria, including Streptomyces clavuligerus and Streptomyces lysosuperificus. sigmaaldrich.comnih.gov The general structure of tunicamycin consists of uracil (B121893), N-acetylglucosamine, an 11-carbon aminodialdose known as tunicamine (B1682046), and a fatty acid linked to the amino group of tunicamine. sigmaaldrich.com The different homologs, primarily designated as A, B, C, and D, are distinguished by the varying chain length of their fatty acid components. sigmaaldrich.com
The Tunicamycin C2 homolog is one of these distinct components, characterized by a specific fatty acid side chain. sigmaaldrich.comsigmaaldrich.com This structural variation among homologs is not merely a chemical curiosity; it results in significant differences in their biological activities. nih.govnih.gov For instance, the concentration required to inhibit N-linked glycosylation varies between homologs. sigmaaldrich.com
Significance in Biomedical Research as a Glycosylation Inhibitor
Tunicamycins are widely recognized for their ability to inhibit N-linked glycosylation, a critical post-translational modification of proteins. nih.gov They achieve this by blocking the first step in glycoprotein (B1211001) synthesis: the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate. sigmaaldrich.comnih.gov This inhibition leads to the accumulation of unfolded proteins in the endoplasmic reticulum, inducing ER stress. medchemexpress.com
The this compound is particularly significant for researchers due to its specific inhibitory profile. Research has shown that homologs A1, A2, B1, and C2 are effective inhibitors of N-linked glycosylation of lipids at concentrations of 1-2 µg/ml. sigmaaldrich.comsigmaaldrich.com In contrast, other homologs such as B2, C1, D1, and D2 require higher concentrations (5 µg/ml) to achieve the same level of inhibition. sigmaaldrich.comsigmaaldrich.com
Further research has highlighted a more nuanced role for the this compound. A study by Patterson and Skene in 1994 revealed that long-chain homologs, including C2, can selectively inhibit the post-translational fatty acylation of proteins, such as the palmitoylation of GAP-43, a protein abundant in neuronal growth cones. semanticscholar.orgnih.gov This effect on protein acylation appears to be distinct from its well-established role as a glycosylation inhibitor, suggesting that the this compound can be used as a pharmacological probe to investigate the biological functions of dynamic protein acylation. semanticscholar.orgnih.gov
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 73942-07-1 | glentham.comwonder-chem.com |
| Molecular Formula | C39H64N4O16 | glentham.comwonder-chem.comuni.lu |
| Molecular Weight | 844.94 g/mol | glentham.comwonder-chem.com |
| Storage Temperature | -20°C | glentham.com |
Table 2: Biological Activity of Tunicamycin Homologs
| Homolog | Concentration for N-linked Glycosylation Inhibition of Lipids | Effect on Protein Synthesis (Tyrosine Incorporation) | Source(s) |
| A1 | 1-2 µg/ml | No inhibition up to 100 ng/ml | sigmaaldrich.comsigmaaldrich.com |
| A2 | 1-2 µg/ml | Marked inhibition at <50 ng/ml | sigmaaldrich.comsigmaaldrich.com |
| B1 | 1-2 µg/ml | Marked inhibition at <50 ng/ml | sigmaaldrich.comsigmaaldrich.com |
| B2 | 5 µg/ml | No inhibition up to 100 ng/ml | sigmaaldrich.comsigmaaldrich.com |
| C1 | 5 µg/ml | Marked inhibition at <50 ng/ml | sigmaaldrich.comsigmaaldrich.com |
| C2 | 1-2 µg/ml | No inhibition up to 100 ng/ml | sigmaaldrich.comsigmaaldrich.com |
| D1 | 5 µg/ml | Marked inhibition at <50 ng/ml | sigmaaldrich.comsigmaaldrich.com |
| D2 | 5 µg/ml | No inhibition up to 100 ng/ml | researchgate.net |
Properties
IUPAC Name |
(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]hexadec-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(2)45)31(51)30(50)24(20-44)57-37)19-22(46)35-33(53)34(54)36(58-35)43-18-17-26(48)42-39(43)55/h15-18,22-24,27-38,44,46,49-54H,3-14,19-20H2,1-2H3,(H,40,45)(H,41,47)(H,42,48,55)/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDRZEIENXWUCE-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417740 | |
| Record name | TUNICAMYCIN C2 HOMOLOG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73942-07-1 | |
| Record name | TUNICAMYCIN C2 HOMOLOG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tunicamycin C2 homolog | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Origin and Biosynthesis of Tunicamycins
Microbial Producers of Tunicamycin (B1663573) Homologs
Tunicamycins are primarily produced by various species of Gram-positive bacteria belonging to the genus Streptomyces. Notable producers include Streptomyces lysosuperificus and Streptomyces clavuligerus. wikipedia.orgfermentek.comnih.govgoogle.comoup.com The genomes of these organisms harbor the genetic blueprint for the complex enzymatic machinery required to synthesize the tunicamycin scaffold. nih.govnih.gov The production of tunicamycin by these microbes is a testament to their sophisticated secondary metabolic capabilities.
Biosynthetic Pathway Elucidation
The biosynthesis of tunicamycins, including the C2 homolog, is a multifaceted process that has been elucidated through a combination of genetic, biochemical, and isotopic labeling studies. nih.govrsc.org The pathway involves the coordinated action of a suite of enzymes encoded by the tun gene cluster. nih.govnih.gov
Early-Stage Enzymatic Steps and Intermediates
The journey towards the tunicamycin core begins with the modification of UDP-N-acetylglucosamine (UDP-GlcNAc), a common cellular building block. wikipedia.orgnih.gov Two key enzymes, TunA and TunF, catalyze the initial steps. nih.gov TunA, a dehydratase, acts on UDP-GlcNAc to form an unusual exo-glycal enol ether intermediate, UDP-6-deoxy-GlcNAc-5,6-ene. nih.govox.ac.ukresearchgate.net This reaction is a critical and previously unseen step in natural product biosynthesis. nih.govox.ac.uk Subsequently, the epimerase TunF converts this intermediate to UDP-6-deoxy-GalNAc-5,6-ene. nih.govox.ac.ukresearchgate.net The formation of these exo-glycal intermediates is a hallmark of the tunicamycin biosynthetic pathway. nih.govox.ac.uk
Formation of Key Precursors
The central and most distinctive component of tunicamycin is the 11-carbon sugar, tunicamine (B1682046). nih.gov Its biosynthesis involves the remarkable coupling of two distinct sugar-derived units. nih.govresearchgate.net One of these precursors is the exo-glycal intermediate, UDP-6-deoxy-GalNAc-5,6-ene, derived from UDP-GlcNAc. ox.ac.ukresearchgate.net The other precursor is derived from uridine. nih.govnih.gov The formation of the C-C bond between these two units is a key and unusual step in the construction of the tunicamine backbone. researchgate.net
Roles of Specific Biosynthetic Enzymes
The assembly of the tunicamycin molecule is orchestrated by a series of specialized enzymes encoded by the tun gene cluster. nih.govnih.gov
| Enzyme | Proposed or Confirmed Function | Reference(s) |
| TunA | Dehydratase; converts UDP-GlcNAc to the exo-glycal enol ether UDP-6-deoxy-GlcNAc-5,6-ene. | wikipedia.orgnih.govox.ac.ukresearchgate.net |
| TunB | Radical SAM enzyme; proposed to catalyze the C-C bond formation between the uridine- and galactose-derived precursors to form the tunicamine core. | nih.govox.ac.ukresearchgate.netresearchgate.net |
| TunC | N-acyltransferase; attaches the fatty acid side chain to the tunicamine core. | wikipedia.orgrsc.org |
| TunD | Glycosyltransferase; attaches the terminal N-acetylglucosamine to the tunicaminyl-uracil core. | wikipedia.orgresearchgate.netnih.gov |
| TunE | Deacetylase; removes an acetyl group from an intermediate. | wikipedia.org |
| TunF | Epimerase; converts UDP-6-deoxy-GlcNAc-5,6-ene to UDP-6-deoxy-GalNAc-5,6-ene. | wikipedia.orgnih.govox.ac.ukresearchgate.net |
| TunG | Putative monophosphatase; involved in the conversion of UTP to uridine. | wikipedia.orgrsc.org |
| TunH | Hydrolase; hydrolyzes UDP from UDP-N-acetyl-tunicamine. | wikipedia.org |
| TunI/J | ABC transporter components; implicated in the export of tunicamycin and self-resistance. | nih.govnih.gov |
| TunK | Acyl carrier protein; involved in fatty acid chain elongation. | wikipedia.orgrsc.org |
| TunL | Phospholipid phosphatase; may regulate fatty acid pools for biosynthesis. | wikipedia.orgrsc.orgnih.gov |
| TunM | Putative S-adenosylmethionine (SAM)-dependent methyltransferase; its precise role is under investigation, but it may be involved in the radical-mediated C-C bond formation. | wikipedia.orgnih.govrsc.org |
| TunN | Pyrophosphatase; involved in the conversion of UTP to UMP. | wikipedia.orgrsc.org |
In-frame deletion studies have shown that tunA, tunB, tunC, tunD, tunE, and tunH are essential for tunicamycin production. nih.govnih.gov Other genes like tunF, tunG, tunK, tunL, and tunN are not strictly essential but likely enhance the efficiency of the biosynthetic process. nih.govnih.gov
Genetic Basis of Biosynthesis
The genes responsible for tunicamycin biosynthesis are organized in a contiguous cluster, referred to as the tun gene cluster. rsc.orgnih.govplos.orgpacb.com In Streptomyces chartreusis, this cluster consists of 14 genes, tunA through tunN, which are likely transcribed as a single operon. nih.govasm.org The identification and characterization of this gene cluster have been pivotal in understanding the biosynthetic pathway and have opened avenues for genetic manipulation. rsc.orgnih.gov The GC content of the tunicamycin gene cluster in some bacteria is significantly lower than the rest of the genome, suggesting its acquisition through horizontal gene transfer. plos.org
Strategies for Combinatorial Biosynthesis of Analogs
The detailed understanding of the tunicamycin biosynthetic pathway and the enzymes involved provides a powerful toolkit for generating novel tunicamycin analogs through combinatorial biosynthesis. rsc.orgnih.govusda.gov By manipulating the biosynthetic genes, it is possible to alter the structure of the final product. usda.gov For instance, precursor-directed biosynthesis, where modified fatty acid precursors are fed to the producing organism, has been successfully used to generate tunicamycin variants with different N-acyl chains. acs.orgcaymanchem.com These novel analogs can exhibit altered biological activities, potentially leading to compounds with improved therapeutic properties, such as reduced toxicity to eukaryotes while retaining antibacterial efficacy. caymanchem.comcaymanchem.com This approach holds promise for the development of new antibiotics with unique modes of action. rsc.orgcaymanchem.com
Molecular Mechanisms of Action of Tunicamycin C2 Homolog
Inhibition of N-linked Glycosylation
The primary mechanism of action for Tunicamycin (B1663573) C2 homolog in eukaryotes is the potent inhibition of N-linked glycosylation, a critical post-translational modification for many proteins. wikipedia.orgmedchemexpress.commdpi.com This inhibition leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and activating the unfolded protein response (UPR). medchemexpress.comnih.gov
Targeting GlcNAc Phosphotransferase (GPT) / UDP-HexNAc: polyprenol-P HexNAc-1-P Family of Enzymes
Tunicamycin C2 homolog specifically targets and inhibits the enzyme GlcNAc phosphotransferase (GPT), also known as UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase. medchemexpress.comnih.govnih.govabcam.com GPT is a key eukaryotic enzyme belonging to the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes. wikipedia.orgdrugbank.com It catalyzes the first committed step in the biosynthesis of N-linked glycoproteins, which involves the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the sugar nucleotide donor UDP-N-acetylglucosamine (UDP-GlcNAc) to the lipid carrier dolichol phosphate. wikipedia.orgnih.govabcam.com
Competitive Inhibition Dynamics (e.g., vs. UDP-N-acetylglucosamine)
Tunicamycin acts as a high-affinity competitive inhibitor of GPT, primarily competing with the substrate UDP-N-acetylglucosamine. nih.govnih.gov The structure of tunicamycin, particularly its N-acetylglucosamine moiety, is thought to mimic the GlcNAc portion of the natural substrate, UDP-GlcNAc. nih.gov This structural similarity allows it to bind to the active site of GPT, thereby preventing the binding and subsequent transfer of GlcNAc-1-P from UDP-GlcNAc to dolichol phosphate. nih.govoup.com
Blocking of Protein N-glycosidic Linkage Formation
By inhibiting GPT, the this compound effectively blocks the synthesis of the dolichol-pyrophosphate-N-acetylglucosamine intermediate. sigmaaldrich.comnih.gov This molecule is the essential precursor for the assembly of the larger oligosaccharide chain that is ultimately transferred to asparagine residues on nascent polypeptide chains in the endoplasmic reticulum. mdpi.comnih.gov Consequently, the inhibition of this initial step prevents the formation of N-glycosidic linkages between the oligosaccharide and proteins, leading to a complete halt in N-linked glycoprotein (B1211001) synthesis. bio-techne.comtocris.comabcam.com
Inhibition of Bacterial Cell Wall Synthesis
In addition to its effects in eukaryotes, this compound exhibits antibacterial activity by targeting the synthesis of the bacterial cell wall. psu.edunih.gov
Specificity for Phospho-MurNAc-pentapeptide Transferase (MraY)
The bacterial target of tunicamycin is the enzyme phospho-MurNAc-pentapeptide transferase, also known as MraY. psu.eduacs.org MraY is an essential integral membrane enzyme in bacteria that catalyzes the first membrane-associated step in peptidoglycan biosynthesis. psu.edunih.gov This reaction involves the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to a lipid carrier, undecaprenyl phosphate, to form Lipid I. acs.orgnih.gov MraY is the bacterial homolog of the eukaryotic GPT enzyme, and tunicamycin's ability to inhibit both is the reason for its broad activity and toxicity to eukaryotes. nih.govnih.govacs.org Tunicamycin acts as a competitive inhibitor of MraY with respect to its natural substrate, UDP-MurNAc-pentapeptide. nih.gov
Differential Inhibition Potency Across Homologs
The various homologs of tunicamycin exhibit different potencies in their inhibitory activities. nih.govresearchgate.net This variation is linked to the length and structure of their fatty acyl side chains. sigmaaldrich.comsemanticscholar.orgnih.govnih.gov Research has shown that homologs with fatty acyl chains shorter than 16 carbons, while still potent inhibitors of glycosylation, can be less effective in other biological assays. semanticscholar.orgnih.gov
Studies comparing the inhibitory effects of different homologs on N-linked glycosylation have provided specific concentration data. The this compound is among the more potent inhibitors. sigmaaldrich.comsigmaaldrich.com
Interactive Data Table: Inhibitory Potency of Tunicamycin Homologs
This table shows the concentration of different Tunicamycin homologs required to inhibit N-linked glycosylation of lipids.
| Tunicamycin Homologs | Concentration for Inhibition |
| A1, A2, B1, C2 | 1–2 µg/ml |
| B2, C1, D1, D2 | 5 µg/ml |
| Data sourced from references sigmaaldrich.comsigmaaldrich.com. |
Modulation of Protein Fatty Acylation
Recent research has unveiled a distinct molecular action of tunicamycin homologues that is separate from their well-characterized role in glycosylation. This involves the modulation of protein fatty acylation, a critical post-translational modification where fatty acids are attached to proteins, influencing their function and localization.
Direct Inhibition of Protein Palmitoylation Transfer
Long-chain homologues of tunicamycin, including the C2 homolog, have been shown to selectively inhibit ongoing protein fatty acylation. nih.govsemanticscholar.org This inhibitory action is direct, as demonstrated in cell-free systems where tunicamycin blocks the transfer of palmitate to proteins. nih.govstemcell.com This indicates that the inhibition of protein palmitoylation is a distinct mechanism and not a secondary consequence of its effects on glycosylation. nih.govsemanticscholar.org
The efficacy of this inhibition is related to the structure of the tunicamycin homologue. Studies have demonstrated that the ability of different tunicamycin homologues to inhibit functions associated with protein palmitoylation, such as neuronal growth cone-mediated neurite extension, is dependent on the length of their fatty acyl side-chain. nih.govsemanticscholar.org Homologues with longer fatty acyl chains, such as those in the C and D families (which include C2), are more potent inhibitors of protein palmitoylation. researchgate.net For instance, tunicamycin treatment in differentiated PC12 cells and dissociated rat sensory neurons leads to a halt in neurite elongation and the collapse of neuronal growth cones, effects that are linked to the inhibition of protein palmitoylation. nih.govsemanticscholar.org
Distinction from Glycosylation Inhibition Mechanism
Several lines of evidence distinguish tunicamycin's inhibition of protein fatty acylation from its well-established mechanism of blocking N-linked glycosylation.
First, the inhibitory effect on protein palmitoylation is dependent on the length of the tunicamycin homologue's fatty acyl side chain. Homologues with fatty acyl groups shorter than palmitic acid are poor inhibitors of functions related to protein acylation, even though they are potent inhibitors of glycosylation. nih.govsemanticscholar.org This structural dependency is a key differentiator. While homologues like A1, A2, B1, and C2 are effective inhibitors of N-linked glycosylation at concentrations of 1-2 µg/ml, their impact on protein palmitoylation varies based on their side-chain length. sigmaaldrich.comsigmaaldrich.com
Second, the effects attributed to the inhibition of protein palmitoylation can be reversed. For example, the impairment of growth cone function induced by tunicamycin can be reversed by the addition of excess exogenous fatty acids. nih.govsemanticscholar.org This addition reverses the block on protein palmitoylation but does not affect the inhibition of protein glycosylation. nih.govsemanticscholar.org This provides strong evidence that the two inhibitory actions are separate and operate through different molecular interactions. In contrast, tunicamycin acts as a high-affinity competitive inhibitor for UDP-GlcNAc in the glycosylation pathway, an effect that is not reversed by fatty acids. nih.gov
Other Enzymatic and Molecular Targets
Beyond its primary effects on glycosylation and protein fatty acylation, tunicamycin and its homologues have been found to inhibit other specific molecular and enzymatic targets.
Inhibition of Ceruloplasmin and α2-Macroglobulin Secretion
Tunicamycin has been identified as an inhibitor of the secretion of both ceruloplasmin and α2-macroglobulin. sigmaaldrich.comsigmaaldrich.com The secretion of these glycoproteins is dependent on their proper glycosylation. Studies on human lung fibroblasts demonstrated that treatment with tunicamycin resulted in the production of an unglycosylated α2-macroglobulin subunit with a lower molecular weight (160,000) compared to the normally glycosylated subunit (180,000). nih.gov This highlights the role of N-linked glycosylation in the processing and subsequent secretion of α2-macroglobulin.
Inhibition of α1-Protease Inhibitor Secretion
The secretion of α1-protease inhibitor (also known as α1-antitrypsin) is also significantly affected by tunicamycin. sigmaaldrich.comsigmaaldrich.com Research has shown that tunicamycin impairs the secretion of the common M-type α1-antitrypsin by approximately 75%. nih.gov The effect is even more pronounced for the Z-type variant, a mutated form prone to aggregation, where tunicamycin completely blocks its secretion. nih.gov Unglycosylated α1-antitrypsin secreted by cells treated with tunicamycin was still found to be functionally active, capable of forming a complex with elastase. nih.gov
Computational Identification of Novel Targets (e.g., Thymidine (B127349) Kinase 1 (TK1), cAMP-dependent Protein Kinase Catalytic Subunit Alpha (PKAc) for Tunicamycin C)
In silico studies have emerged as a powerful tool to identify novel molecular targets for existing compounds. Through computational approaches like inverse docking and molecular dynamics simulations, potential new protein targets for Tunicamycin C have been identified. researchgate.netmdpi.comnih.gov
Two such targets identified in the context of colorectal cancer are Thymidine Kinase 1 (TK1) and cAMP-dependent Protein Kinase Catalytic Subunit Alpha (PKAc) . researchgate.netmdpi.comnih.govresearchgate.net Molecular dynamics modeling suggests that Tunicamycin C can bind to these proteins, inducing conformational changes that may lead to the inhibition of their activities. researchgate.netmdpi.comnih.gov The simulations indicate that Tunicamycin C fits into hydrophobic pockets of both TK1 and PKAc, forming stable interactions. researchgate.netmdpi.com These computational findings propose new avenues for understanding the broader molecular impact of Tunicamycin C beyond its established inhibitory roles. researchgate.netmdpi.com
Cellular and Subcellular Responses to Tunicamycin C2 Homolog
Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
Tunicamycin (B1663573) induces ER stress by blocking the initial step in the biosynthesis of N-linked glycans, resulting in an accumulation of misfolded proteins within the ER lumen. nih.gov This disruption of protein folding homeostasis activates the UPR, a complex signaling network designed to alleviate ER stress. nih.govnih.gov The UPR is a primary cellular response to tunicamycin exposure and is central to its biological effects. nih.govnih.gov
The UPR is mediated by three main ER-localized transmembrane sensors: PERK, IRE1, and ATF6. nih.govnih.gov Upon ER stress, these sensors are activated, initiating downstream signaling cascades.
PERK Pathway: The activation of the PERK branch leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). nih.govnih.gov ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP. nih.govresearchgate.net
IRE1 Pathway: The IRE1 pathway is activated upon ER stress, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. mdpi.com This splicing event generates a potent transcription factor (XBP1s) that upregulates genes encoding ER chaperones and components of the ER-associated degradation (ERAD) machinery. mdpi.comnih.gov
ATF6 Pathway: Activating transcription factor 6 (ATF6) is another ER transmembrane protein that, upon stress, translocates to the Golgi apparatus where it is cleaved to release a cytosolic fragment that functions as a transcription factor. nih.govnih.gov This transcription factor then moves to the nucleus to activate the expression of UPR target genes, including ER chaperones. nih.gov
| UPR Pathway | Key Components | Primary Function |
| PERK | PERK, eIF2α, ATF4, CHOP | Attenuation of global translation, induction of pro-apoptotic genes under prolonged stress. nih.govresearchgate.net |
| IRE1 | IRE1, XBP1 | Upregulation of ER chaperones and ERAD components. mdpi.comnih.gov |
| ATF6 | ATF6 | Activation of ER chaperone gene expression. nih.govnih.gov |
A key component of the UPR is the glucose-regulated protein 78 (GRP78), also known as BiP. nih.govnih.gov In non-stressed cells, GRP78 binds to the luminal domains of PERK, IRE1, and ATF6, keeping them in an inactive state. nih.govnih.gov The accumulation of unfolded proteins in the ER causes GRP78 to dissociate from these sensors, leading to their activation. nih.govnih.gov GRP78 also functions as a molecular chaperone, aiding in the proper folding of proteins and preventing their aggregation. researchgate.net Studies have shown that tunicamycin treatment leads to a notable increase in the expression of GRP78 as the cell attempts to cope with the influx of unfolded proteins. nih.govnih.gov Overexpression of GRP78 has been linked to resistance to tunicamycin-induced cell cycle arrest. researchgate.netmdpi.com
Impact on Cell Cycle Progression
Beyond the induction of ER stress, tunicamycin also has a significant impact on the cell cycle, primarily causing an arrest in the G1 phase.
Multiple studies have demonstrated that treatment with tunicamycin leads to the accumulation of cells in the G1 phase of the cell cycle. mdpi.comnih.govfrontiersin.org This G1 arrest is a protective mechanism to prevent the replication of cells under stressful conditions. The upregulation of GRP78 has been shown to counteract this tunicamycin-induced G1 arrest. researchgate.netmdpi.comnih.gov The arrest in the G1 phase allows the cell time to resolve the ER stress before committing to DNA replication and cell division. mdpi.com
| Cell Line | Observation | Reference |
| P-gp-negative L1210 cells | Tunicamycin induced retention of cells in the G1 phase. | researchgate.netmdpi.com |
| Hepatic Stellate Cells | Tunicamycin treatment significantly increased the proportion of cells in the G1 phase. | frontiersin.org |
Consistent with the observed G1 phase arrest, tunicamycin has been shown to inhibit the initiation of DNA synthesis. nih.gov This effect is exerted when the compound is added during the early prereplicative phase, suggesting that N-glycoprotein synthesis is a crucial event for the cell to commit to DNA replication. nih.gov By blocking the synthesis of essential N-linked glycoproteins, tunicamycin effectively halts the progression from G1 to the S phase, where DNA synthesis occurs. nih.gov
Induction of Autophagy
Tunicamycin C2 homolog is a well-established inducer of autophagy, a catabolic process where cells degrade and recycle their own components to maintain homeostasis under stress. The induction of autophagy by tunicamycin is a critical cellular response to the stress it imposes. Studies have shown that treatment with tunicamycin leads to a significant increase in the formation of autophagosomes and the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) plos.orgnih.gov. Similarly, in the alga Chlamydomonas reinhardtii, tunicamycin treatment results in a progressive increase in the transcript levels of the ATG8 gene, a key autophagy-related gene, as well as an increase in ATG8 protein abundance researchgate.net. This autophagic response is considered an essential protective mechanism against cellular damage nih.gov.
The primary mechanism by which tunicamycin induces autophagy is through the instigation of ER stress. By inhibiting N-linked glycosylation, tunicamycin causes an accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress nih.govresearchgate.netresearchgate.net. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR) plos.orgnih.govnih.gov. The UPR aims to restore ER homeostasis by upregulating chaperone proteins to aid in protein folding and facilitating the degradation of misfolded proteins. When ER stress is prolonged or overwhelming, the UPR can initiate autophagy to clear the aggregated proteins and damaged organelles researchgate.netnih.gov. This connection is evident as tunicamycin treatment triggers both the UPR, marked by increased expression of the ER chaperone Grp78, and the activation of the autophagy pathway plos.orgnih.gov. The autophagic response is functionally linked to the UPR; suppression of GRP78 has been shown to inhibit the activation of autophagy that would normally be induced by ER stress nih.gov.
Several kinase pathways are integral to the UPR-mediated induction of autophagy. The UPR consists of three main branches, each initiated by a sensor protein in the ER membrane: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6) plos.orgnih.gov. The kinase PERK plays a crucial role in tunicamycin-induced autophagy nih.gov. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which, in turn, leads to the preferential translation of Activating Transcription Factor 4 (ATF4) nih.govnih.gov. Both PERK and ATF4 are essential for the induction of autophagy, although they act at distinct steps: ATF4 controls the transcription of autophagy-related genes required for autophagosome formation, while PERK also acts later in the pathway at a post-sequestration step in a transcription-independent manner nih.gov. In contrast, the IRE1 pathway has been found to constitutively suppress autophagic activity nih.gov. More recent studies using CRISPR screens have identified other kinases, such as Cyclin-Dependent Kinase 11A (CDK11A), as novel activators required for autophagy induction in response to ER stress biorxiv.org.
| Pathway Component | Role in Tunicamycin-Induced Autophagy | Research Findings |
| PERK (Kinase) | Essential for induction; acts at a post-sequestration step. | Required for the enhancement of autophagic activity in mammalian cells following tunicamycin treatment. nih.gov |
| ATF4 (Transcription Factor) | Essential for induction; controls transcription for autophagosome formation. | Crucial for the transcriptional upregulation of autophagy machinery components. nih.gov |
| IRE1 (Kinase/RNase) | Negative regulator. | Found to constitutively suppress autophagic activity. nih.gov |
| CDK11A (Kinase) | Activator of ER-phagy. | Identified as being required for autophagy induction in response to ER stress. biorxiv.org |
Effects on Protein Trafficking and Secretion
As an inhibitor of N-glycosylation, tunicamycin profoundly affects the trafficking and secretion of numerous proteins. Glycosylation is a critical quality control checkpoint in the ER, ensuring that only correctly folded proteins are transported to the Golgi apparatus and their final destinations. By preventing the addition of N-glycans, tunicamycin disrupts this process, leading to misfolded proteins that are often retained in the ER nih.gov. However, the effect is not universal for all proteins. For instance, the secretion of procollagen was not inhibited by tunicamycin treatment in chick embryo fibroblasts nih.gov. In contrast, the transport of other proteins, like P-glycoprotein, can proceed even in a non-glycosylated state, with the protein still localizing correctly to the plasma membrane mdpi.com.
The inhibition of glycosylation can alter the trafficking of proteins destined for lysosomes, often by shunting misfolded proteins towards degradative pathways. In human keratinocytes, non-glycosylated desmosomal cadherins (Dsg1 and Dsg3) are targeted for clearance through both proteasomal and lysosomal pathways nih.gov. Tunicamycin treatment can also induce lysosomal membrane permeabilization, leading to the release of lysosomal enzymes like cathepsins into the cytosol, which disrupts normal lysosomal function researchgate.net. It is important to note that not all lysosomal transport is sensitive to tunicamycin; the function of the lysosomal cystine carrier in rat thyroid cells was not influenced by the inhibition of N-glycosylation nih.gov.
The primary site for the accumulation of unfolded and misfolded proteins following tunicamycin treatment is the lumen of the endoplasmic reticulum, not the cytosol nih.govresearchgate.netresearchgate.net. This accumulation within the ER is the direct trigger for the ER stress and the subsequent Unfolded Protein Response researchgate.net. Rather than accumulating, many non-glycosylated proteins are recognized by the cell's quality control machinery and targeted for degradation. For example, treatment of chick embryo fibroblasts with tunicamycin led to a 2- to 3-fold acceleration in the degradation rate of the major cell surface glycoprotein (B1211001) CSP, which accounted for the observed decrease in its total amount nih.gov. Similarly, non-glycosylated Epidermal Growth Factor Receptor (EGFR) undergoes accelerated degradation with tunicamycin treatment researchgate.net.
| Protein | Effect of Tunicamycin | Cellular Location |
| Procollagen | Secretion not inhibited. | Extracellular space |
| Cell Surface Glycoprotein (CSP) | Accelerated degradation (2-3 fold). | Cell surface / Culture medium |
| P-glycoprotein | Non-glycosylated form is synthesized and transported. | Plasma membrane |
| Desmosomal Cadherins (Dsg1/3) | Targeted for clearance. | Lysosomal and proteasomal pathways |
| Epidermal Growth Factor Receptor (EGFR) | Accelerated degradation of non-glycosylated form. | ER-associated degradation |
Influence on Cell Morphology and Processes
The disruption of glycoprotein synthesis by tunicamycin leads to significant alterations in cell morphology and fundamental cellular processes, particularly cell-cell adhesion. In cultured bovine aortic endothelial cells, tunicamycin treatment caused cells to become elongated with irregular, roughened surfaces nih.gov. Furthermore, an increase in the interstitial space between the cells was observed nih.gov. These morphological changes are directly linked to a functional impairment of cell-cell adhesion. In normal human epidermal keratinocytes, inhibiting N-glycosylation with tunicamycin was found to reduce cell-cell adhesive strength by impairing the formation of desmosomes, which are critical structures for maintaining epidermal integrity nih.gov. This impairment was associated with decreased levels and aberrant distribution of desmosomal cadherins at the cell borders, ultimately enhancing desmosome disassembly nih.gov.
Cessation of Neurite Elongation and Growth Cone Collapse
Tunicamycin homologues have been identified as inhibitors of ongoing protein fatty acylation, a process distinct from their well-established role in blocking N-linked glycosylation. nih.gov This inhibitory action on protein palmitoylation has significant consequences for neuronal development. nih.govnih.gov In studies involving differentiated PC12 cells and dissociated rat sensory neurons, treatment with tunicamycin leads to a prompt cessation of neurite elongation and induces the collapse of neuronal growth cones. nih.govresearchgate.net These effects on the growth cone, the dynamic tip of an elongating neurite, are reversible upon removal of the antibiotic. nih.govresearchgate.net
The capacity of different tunicamycin homologues to cause growth cone collapse is directly related to the length of their fatty acyl side-chain. nih.govnih.gov This structure-activity relationship aligns with their ability to inhibit protein palmitoylation. nih.gov Homologues with fatty acyl groups shorter than palmitic acid are poor inhibitors of growth cone function, even if they are potent inhibitors of glycosylation. nih.govnih.gov This evidence suggests that the disruption of neurite extension is a result of inhibiting dynamic protein acylation, a crucial process for the advancement of neuronal processes, rather than an effect on glycosylation or protein synthesis. nih.govresearchgate.net
Table 1: Effects of Tunicamycin Homologues on Neuronal Cells
| Cell Type | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Differentiated PC12 cells | Cessation of neurite elongation, growth cone collapse | Inhibition of protein palmitoylation | nih.govresearchgate.net |
| Dissociated rat sensory neurons | Cessation of neurite elongation, growth cone collapse | Inhibition of protein palmitoylation | nih.govresearchgate.net |
Alterations in Bacterial Cellular Morphology
Tunicamycin has been observed to induce morphological changes in microorganisms. nih.gov Studies on the bacterium Bacillus subtilis have shown that exposure to tunicamycin affects the cellular structure. nih.gov While specific research on the this compound is limited in this context, the general effects of tunicamycin on bacteria provide insight into its antibacterial activities, which include alterations to the cell's morphology. nih.gov
Modulation of Apoptosis Pathways
TRAIL-induced Apoptosis
Tunicamycin acts as a potent enhancer of apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in various cancer cells. cas.cnfrontiersin.org This sensitization is achieved through multiple mechanisms. Tunicamycin treatment upregulates the expression of TRAIL death receptors, specifically Death Receptor 4 (DR4) and Death Receptor 5 (DR5), on the surface of cancer cells. nih.govcas.cn Concurrently, it downregulates key anti-apoptotic proteins. cas.cnfrontiersin.org
One of the downregulated proteins is cellular inhibitor of apoptosis 2 (cIAP2). nih.govcas.cn The reduction of cIAP2 expression has been shown to significantly contribute to the enhancement of TRAIL-induced apoptosis. nih.govcas.cn Another critical protein affected is survivin. frontiersin.org Tunicamycin represses the expression of cyclin D1, a cell cycle regulator, which in turn leads to the downregulation of survivin. frontiersin.org The forced expression of survivin can reduce the sensitizing effect of tunicamycin, indicating that survivin inhibition is a key part of the mechanism. frontiersin.org The combined treatment of tunicamycin and TRAIL significantly stimulates the activity of caspases-3, -8, and -9, leading to effective apoptosis in cancer cells that may otherwise be resistant. nih.govcas.cn
Interaction with Chemotherapies (e.g., Camptothecin, Etoposide)
The interaction between tunicamycin and certain chemotherapeutic agents is complex. In human hepatocellular carcinoma cells (Hep3B), tunicamycin has been found to induce resistance to topoisomerase inhibitors like camptothecin and etoposide. nih.gov Tunicamycin treatment significantly inhibited the apoptosis that would normally be induced by these chemotherapy drugs. nih.govyoutube.com
The mechanism behind this resistance involves the induction of G1 checkpoint arrest in the cell cycle and the upregulation of Glucose-Regulated Protein 78 (GRP78). nih.gov While camptothecin and etoposide typically cause an increase in the expression of cell-cycle regulators, these molecular events are abolished by the presence of tunicamycin. nih.gov The induction of G1 arrest and the upregulation of GRP78 appear to be independent factors that both contribute to the resistance mechanism. nih.gov This suggests that inducing endoplasmic reticulum stress with tunicamycin can interfere with the efficacy of specific chemotherapies that target topoisomerases. nih.govmdpi.com
Table 2: Tunicamycin Interaction with Chemotherapeutic Agents in Hep3B Cells
| Chemotherapy Agent | Tunicamycin Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Camptothecin | Induces resistance, inhibits apoptosis | G1 cell cycle arrest, GRP78 upregulation | nih.gov |
| Etoposide | Induces resistance, inhibits apoptosis | G1 cell cycle arrest, GRP78 upregulation | nih.gov |
Inhibition of Akt Phosphorylation
Tunicamycin has been shown to inhibit the phosphorylation of Akt (also known as Protein Kinase B), a key protein in cell survival signaling pathways. In PC-12 neuronal cells, tunicamycin treatment leads to a decrease in the phosphorylation of Akt at the Ser473 site. This dephosphorylation is dependent on the protein TRB3, as knocking down TRB3 levels prevents the tunicamycin-induced dephosphorylation of Akt. Similarly, in colon carcinoma cells, tunicamycin reduces the expression and phosphorylation levels of Akt as part of its mechanism to inhibit tumor growth and aggressiveness. nih.gov This effect on the Akt/mTOR signaling pathway is a component of tunicamycin's anti-cancer activity. nih.gov
Effects on Exosome Release (e.g., in Cervical Cancer Cells)
Tunicamycin is a well-established inducer of endoplasmic reticulum (ER) stress, a condition that significantly influences the biogenesis and release of extracellular vesicles (EVs), including exosomes. nih.govnih.gov The effect of tunicamycin-induced ER stress on exosome release can be complex and context-dependent. Some studies have shown that severe ER stress stimulated by tunicamycin leads to an increase in the number of EVs released from cells. nih.gov In contrast, other research indicates that tunicamycin can decrease exosome production through pathways involving the ER stress transducer IRE1α. nih.gov This suggests that ER stress can modulate exosome secretion through multiple pathways, potentially leading to different outcomes depending on the cell type and stress level. nih.govnih.gov
Exosomes play a critical role in the pathology of cervical cancer, mediating processes like tumor progression, metastasis, and immune response. nih.govejgo.net However, direct studies specifically investigating the effect of this compound on exosome release from cervical cancer cells are not detailed in the available research. The established link between tunicamycin, ER stress, and the modulation of exosome secretion in other cell types suggests a potential mechanism by which it could influence the tumor microenvironment in cervical cancer, although this specific interaction requires further investigation. nih.govnih.gov
Lack of Specific Research on this compound Hinders Detailed Analysis
Research into the effects of the general Tunicamycin compound has shown demonstrable impacts on key cellular processes. Studies on various cancer cell lines have indicated that Tunicamycin can inhibit cell proliferation and play a role in modulating cell adhesion through mechanisms involving E-cadherin. For instance, in undifferentiated human colon cancer cells (HCT-116), Tunicamycin has been observed to inhibit proliferation and induce functional E-cadherin-mediated cell-cell adhesion. Similarly, in hepatocellular carcinoma, Tunicamycin has been shown to suppress cell proliferation and contribute to the restoration of E-cadherin expression.
However, these findings are attributed to the general Tunicamycin mixture or other specified homologs. Due to the stringent requirement for scientific accuracy and the explicit focus on the this compound, it would be inappropriate to extrapolate these findings and present them as specific to the C2 homolog. The precise biological activity can vary between different homologs of a compound.
The creation of a detailed and informative data table, as requested, is also not feasible due to the absence of quantitative data for the this compound. Information such as IC50 values for cell proliferation or specific measurements of E-cadherin expression changes following treatment with the C2 homolog is not present in the current body of scientific literature.
Therefore, to maintain scientific integrity, an article detailing the cellular and subcellular responses to the this compound cannot be produced until specific research on this compound becomes available.
Structure Activity Relationship Studies of Tunicamycin Homologs
Role of Fatty Acyl Side-Chain Length and Branching
The length and branching of the fatty acyl side chain are critical determinants of the biological activity of tunicamycin (B1663573) homologs. These structural features influence the molecule's hydrophobicity and its ability to interact with target enzymes. acs.org
Tunicamycin has been shown to inhibit protein palmitoylation, a post-translational modification involving the attachment of palmitic acid to cysteine residues of proteins. This inhibition is distinct from its effect on N-linked glycosylation. The structure of the fatty acyl side chain plays a crucial role in this inhibitory activity.
Studies have demonstrated that the ability of different tunicamycin homologs to inhibit protein palmitoylation varies systematically with the length of their fatty acyl side chain. Homologs with longer fatty acyl chains are more effective inhibitors of protein palmitoylation. This is because tunicamycin is thought to compete with the palmitoyl-CoA substrate for binding to the active site of protein acyltransferases. Therefore, a closer structural resemblance of the tunicamycin fatty acyl chain to palmitic acid (a 16-carbon chain) enhances its inhibitory effect on protein palmitoylation.
A significant consequence of tunicamycin's inhibition of protein palmitoylation is the modulation of neuronal growth cone function. The growth cone is a dynamic structure at the tip of developing axons and dendrites that is essential for neurite extension.
Research has revealed a direct correlation between the length of the tunicamycin homolog's fatty acyl side chain and its ability to induce growth cone collapse and inhibit neurite elongation. Homologs with fatty acyl chains shorter than palmitic acid (16 carbons) are poor inhibitors of growth cone function, even though they may be potent inhibitors of N-linked glycosylation. For example, the C2 homolog of tunicamycin has been shown to be effective in this regard. This effect on growth cones is believed to stem from the inhibition of dynamic protein fatty acylation, a process crucial for growth cone-mediated neurite extension. The impairment of growth cone function induced by tunicamycin can be reversed by the addition of excess exogenous fatty acids, which competes with tunicamycin and reverses the inhibition of protein palmitoylation but not the inhibition of protein glycosylation.
Influence of Specific Structural Moieties
Beyond the fatty acyl side chain, other structural components of the tunicamycin molecule are crucial for its biological activity. These include the aminosugar moiety, the nucleoside moiety, and the uracil (B121893) ring.
The aminosugar moiety, specifically the N,N'-diacetyl chitobiose fragment, is responsible for the initial recognition and binding of tunicamycin to its target enzyme, UDP-N-acetylglucosamine-dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT). The interaction between this aminosugar and the enzyme is a critical step in the inhibition of N-linked glycoprotein (B1211001) biosynthesis.
The nucleoside moiety, which includes a thymidine (B127349) derivative, helps to stabilize the interaction between tunicamycin and the GPT enzyme, thereby enhancing the drug's inhibitory potency.
The uracil ring is another key structural feature. Modifications to the uracil ring, such as reduction of its double bond, have been shown to affect the biological activity of tunicamycin. The planarity of the uracil ring is thought to contribute to the interaction with target enzymes. Furthermore, the 6"-hydroxyl group on the GlcNAc ring has been identified as a critical motif for the inhibition of the bacterial enzyme MraY, a target for tunicamycin's antibacterial activity.
Importance of Aminosugar Moiety for Target Binding
The aminosugar portion of the tunicamycin molecule is fundamental for its mechanism of action. This fragment, which consists of an 11-carbon aminodialdose known as tunicamine (B1682046) linked to N-acetylglucosamine, is responsible for the initial recognition and binding of tunicamycin to its target enzyme, GlcNAc phosphotransferase (GPT). nih.govnih.govresearchgate.net The interaction between the aminosugar moiety and the enzyme is a critical first step in the inhibition of N-linked glycoprotein biosynthesis. nih.govresearchgate.net Tunicamycin functions as a competitive inhibitor, believed to mimic the structure of the donor nucleotide sugar substrate, UDP-N-acetylglucosamine. nih.gov This structural mimicry allows it to occupy the enzyme's active site, thereby blocking the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, the first step in the synthesis of N-linked glycans. nih.govnih.gov The precise fit and interaction mediated by the aminosugar are essential for this inhibitory function. nih.gov
Role of Nucleoside Moiety for Potency
The nucleoside component, which includes a uracil ring, plays a vital role in stabilizing the tunicamycin-enzyme complex and enhancing the inhibitor's potency. nih.govresearchgate.netresearchgate.net In the eukaryotic target enzyme, GPT, the uracil ring of tunicamycin engages in π-π stacking with a highly conserved phenylalanine residue (F249 in human PNPT) adjacent to the active site. acs.orgnih.gov This interaction is crucial for potent binding and effective inhibition.
The importance of the uracil ring's structure is demonstrated by studies on modified tunicamycin analogs. acs.org For instance, TunR2 is an analog where the double bond in the uracil ring has been reduced to form a non-planar 5,6-dihydrouracil. acs.orgnih.govresearchgate.net This loss of planarity disrupts the π-π stacking interaction with the phenylalanine residue in the eukaryotic enzyme. nih.gov Consequently, the binding of TunR2 to the eukaryotic target is interrupted, leading to significantly lower toxicity in eukaryotic cells. nih.govresearchgate.net In contrast, this modification has a lesser impact on its antibacterial activity, as the interaction with the bacterial enzyme MraY is less dependent on the uracil ring's planarity. acs.orgresearchgate.net
Table 1: Effect of Nucleoside and Fatty Acyl Chain Modifications on Tunicamycin Activity
| Compound | Structural Modification(s) | Effect on Eukaryotic Target (GPT) Binding | Resulting Eukaryotic Toxicity |
|---|---|---|---|
| Tunicamycin (Native) | Unsaturated Uracil Ring, trans-2,3-Double Bond in Fatty Acyl Chain | Strong (stabilized by π-π stacking) | High |
| TunR1 | Saturated Fatty Acyl Chain (trans-2,3-double bond reduced) | Partially reduced | Reduced |
| TunR2 | Saturated Fatty Acyl Chain, Reduced Uracil Ring (5,6-dihydrouracil) | Significantly reduced (disrupted π-π stacking) | Low / Abolished |
This table summarizes the key structural differences between native Tunicamycin and its modified analogs, TunR1 and TunR2, and the resulting impact on eukaryotic toxicity. Data sourced from multiple studies. acs.orgnih.govresearchgate.netcaymanchem.com
Effect of trans-2,3-Double Bond in Fatty Acyl Chain on Eukaryotic Toxicity
The fatty acyl chain of tunicamycin not only anchors the molecule to the endoplasmic reticulum but also plays a direct role in its biological activity. nih.govresearchgate.net A key structural feature within this chain is an unusual trans-2,3-double bond, which has been found to be a significant contributor to the eukaryotic toxicity of native tunicamycin. caymanchem.com
Modification of this double bond has led to the development of analogs with reduced toxicity to eukaryotes while retaining antibacterial properties. caymanchem.com The analog TunR1 was created by selectively hydrogenating and thus reducing the N-acyl trans-2,3-double bond. acs.orgcaymanchem.com This single modification results in a diminished ability to inhibit eukaryotic protein N-glycosylation and, consequently, lower eukaryotic toxicity. nih.govcaymanchem.com Studies have shown that while native tunicamycin causes potent inhibition of N-glycosylation, the modification in TunR1 leads to only a partial prevention of this process. nih.gov Interestingly, the saturation of this fatty acyl chain does not significantly alter the compound's inhibitory potency against the bacterial target enzyme, MraY. acs.org
Further reduction of both the N-acyl double bond and the uridyl double bond (creating the TunR2 analog) almost completely prevents the inhibition of protein N-glycosylation and abolishes the associated eukaryotic toxicity. nih.gov These findings demonstrate that the trans-2,3-double bond in the fatty acyl chain is a critical determinant of tunicamycin's potent and toxic effects in eukaryotic systems. nih.govcaymanchem.com
The natural homologs of tunicamycin differ in the length of this fatty acid chain. nih.gov The Tunicamycin C2 homolog is characterized by a 17-carbon fatty acid. bio-techne.com Studies comparing the major homologs have shown that their potency can vary. The C2 homolog, along with A1 and B2, does not significantly inhibit protein synthesis at concentrations up to 100 ng/ml, whereas other homologs are markedly inhibitory at concentrations below 50 ng/ml. sigmaaldrich.comsigmaaldrich.com Furthermore, the C2 homolog requires a higher concentration (5 µg/ml) to achieve the same level of inhibition of N-linked glycosylation as other homologs like A1 and A2 (1-2 µg/ml). sigmaaldrich.com
Table 2: Comparative Activity of Tunicamycin Homologs
| Homolog Group | Concentration for N-Linked Glycosylation Inhibition | Inhibition of Protein Synthesis (Tyrosine Incorporation) |
|---|---|---|
| A1, B2, C2 | Higher (e.g., 5 µg/ml for C2) | No inhibition up to 100 ng/ml |
| A2, B1, C1, D1, D2 | Lower (e.g., 1-2 µg/ml for A2/B1) | Marked inhibition at <50 ng/ml |
This table illustrates the differing biological activities among major tunicamycin homologs, highlighting that the this compound is a less potent inhibitor of both glycosylation and general protein synthesis compared to several other homologs. Data sourced from product information sheets citing foundational research. sigmaaldrich.comsigmaaldrich.com
Advanced Research Methodologies and Tools
Analytical Techniques for Homolog Separation and Characterization
The accurate study of the Tunicamycin (B1663573) C2 homolog begins with its effective separation from other tunicamycin variants and its precise structural characterization. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard.
High-Performance Liquid Chromatography is a cornerstone technique for the separation of individual tunicamycin homologues from the naturally occurring mixture. Reversed-phase HPLC is particularly effective for this purpose. In this method, a non-polar stationary phase, often a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the homologues between the two phases, which is influenced by the length and structure of their fatty acyl chains.
The Tunicamycin C2 homolog, with its specific fatty acid moiety, exhibits a characteristic retention time under defined chromatographic conditions, allowing for its isolation and quantification. The use of a gradient elution, where the composition of the mobile phase is varied over time, can further enhance the resolution of the separation, ensuring a high degree of purity for the isolated C2 homolog.
Table 1: Illustrative HPLC Parameters for Tunicamycin Homolog Separation
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV Absorbance at 260 nm |
| Temperature | Ambient or controlled |
This table represents typical starting parameters for method development and may vary based on the specific instrument and column used.
Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of the this compound. Various NMR experiments provide detailed information about the molecule's atomic connectivity and spatial arrangement.
Proton NMR (¹H NMR) is used to identify the different types of protons present in the molecule and their chemical environments. More advanced two-dimensional NMR techniques are employed for a comprehensive structural analysis. These include:
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, helping to trace out the connectivity of the sugar and fatty acid components.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments of the molecule.
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is particularly useful for characterizing the sugar moieties.
Through the careful analysis of these NMR spectra, the precise structure of the this compound, including the stereochemistry of its various components, can be unequivocally determined. researchgate.net
In Vitro Enzyme Activity Assays (e.g., FRET-based Assays)
To understand the mechanism of action of the this compound, it is essential to study its effects on specific enzymes. In vitro enzyme activity assays provide a controlled environment to quantify the inhibitory potential of the compound. Förster Resonance Energy Transfer (FRET)-based assays are a valuable tool for this purpose.
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two are in close proximity, the excitation of the donor can lead to the emission of the acceptor. In the context of enzyme activity, a substrate can be labeled with both a donor and an acceptor fluorophore. Cleavage of the substrate by the enzyme separates the two, leading to a change in the F-RET signal.
For studying the this compound, a FRET-based assay could be designed to monitor the activity of N-acetylglucosamine-1-phosphate transferase (GlcNAc-1-P-transferase), the enzyme directly inhibited by tunicamycin. By measuring the change in FRET signal in the presence and absence of the this compound, its inhibitory kinetics can be determined. While specific FRET assays for the this compound are not extensively documented, the principle is widely applied to study various enzyme inhibitors.
Table 2: Conceptual Design of a FRET-based Assay for a Glycosyltransferase Inhibitor
| Component | Description |
| Enzyme | Purified Glycosyltransferase |
| Substrate | A synthetic substrate for the enzyme, labeled with a FRET donor and acceptor pair. |
| Inhibitor | This compound |
| Detection | Measurement of the change in fluorescence emission of the acceptor upon excitation of the donor. |
| Outcome | Determination of the inhibitor's IC50 value and mechanism of inhibition. |
This table outlines the general components and principles of a FRET-based enzyme inhibition assay.
Cellular and Molecular Biology Techniques
To investigate the effects of the this compound within a cellular context, a range of molecular and cellular biology techniques are employed. These methods allow researchers to probe the downstream consequences of enzyme inhibition, such as changes in protein expression and gene regulation.
Immunoblotting, or Western blotting, is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. rockland.com This method is invaluable for studying the cellular response to treatment with the this compound. For instance, since tunicamycin induces endoplasmic reticulum (ER) stress, immunoblotting can be used to measure the levels of key ER stress marker proteins. researchgate.net
The general workflow for immunoblotting involves:
Protein Extraction: Lysing cells to release their protein content.
Gel Electrophoresis: Separating the proteins by size using SDS-PAGE.
Protein Transfer: Transferring the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
Antibody Incubation: Probing the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.
Detection: Visualizing the protein bands and quantifying their intensity.
Table 3: Key Protein Markers Investigated by Immunoblotting in Tunicamycin Studies
| Protein Marker | Cellular Process |
| GRP78/BiP | Endoplasmic Reticulum Chaperone, ER Stress |
| CHOP | Pro-apoptotic transcription factor, ER Stress |
| ATF4 | Transcription factor, Integrated Stress Response |
| Phospho-eIF2α | Translational control, Stress Response |
This table lists common protein markers whose expression levels are often analyzed by immunoblotting to assess the cellular response to tunicamycin.
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful technique for measuring the expression levels of specific genes. When cells are treated with the this compound, qPCR can be used to quantify the changes in messenger RNA (mRNA) levels of genes involved in the unfolded protein response (UPR) and other cellular pathways.
The process involves:
RNA Extraction: Isolating total RNA from treated and untreated cells.
Reverse Transcription: Converting the RNA into complementary DNA (cDNA).
PCR Amplification: Amplifying the cDNA with gene-specific primers in the presence of a fluorescent dye that binds to double-stranded DNA.
Real-time Detection: Monitoring the fluorescence signal in real-time as the DNA is amplified.
The level of gene expression is determined by the cycle threshold (Ct) value, which is the point at which the fluorescence signal crosses a certain threshold. By comparing the Ct values of target genes to those of a reference (housekeeping) gene, the relative changes in gene expression can be calculated.
Table 4: Target Genes for qPCR Analysis in Response to Tunicamycin Treatment
| Gene Name | Function |
| HSPA5 (GRP78/BiP) | Encodes the GRP78 chaperone protein. |
| DDIT3 (CHOP) | Encodes the CHOP transcription factor. |
| ATF4 | Encodes the ATF4 transcription factor. |
| XBP1s | Encodes the spliced form of the XBP1 transcription factor, a key UPR mediator. |
This table provides examples of genes whose expression is commonly analyzed by qPCR to study the cellular effects of tunicamycin.
Flow Cytometry
Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light. While specific studies focusing exclusively on the this compound are not detailed in the available research, the broader Tunicamycin family is frequently analyzed using this method. For instance, flow cytometry is employed to assess Tunicamycin-induced apoptosis and cell death by using assays like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or staining for markers like cleaved caspase-3 nih.govresearchgate.net. This technique allows researchers to quantify the percentage of apoptotic cells in a population following treatment, providing insights into the compound's impact on cell viability and programmed cell death pathways nih.gov.
Affinity Chromatography
Affinity chromatography is a method of separating biochemical mixtures based on a highly specific interaction between an antigen and an antibody, enzyme and substrate, or receptor and ligand thermofisher.com. This technique has been specifically applied in research involving the this compound.
In one study, Tunicamycin C2 was used to inhibit the glycosylation of a crystal-induced chemotactic factor (CCF) in human neutrophils. The researchers then utilized affinity chromatography with various lectins (proteins that bind to specific carbohydrate moieties) to analyze the carbohydrate composition of the glycosylated CCF. The results indicated that the carbohydrate portions of the peptide contain mannose, N-acetyl-D-galactosamine, galactose, and fucose nih.gov. This use of affinity chromatography was instrumental in identifying the specific sugar residues involved in the glycosylation process that is inhibited by the this compound nih.gov.
Overexpression and Knockdown Studies (e.g., shRNA)
Investigating the effects of a compound in the context of altered gene expression is a key strategy for understanding its mechanism of action. Overexpression studies involve introducing genetic material into cells to produce a large quantity of a specific protein, while knockdown studies aim to reduce or eliminate the expression of a particular gene, often using techniques like short hairpin RNA (shRNA) nih.govresearchgate.net.
shRNA technology has become a cornerstone of loss-of-function analysis in mammalian cells nih.gov. By designing shRNAs that target the mRNA of a specific gene, researchers can trigger the RNA interference (RNAi) pathway to degrade the message and prevent protein production. This allows for the creation of stable cell lines with long-lasting gene silencing nih.gov. While a powerful tool, specific studies employing shRNA to investigate the direct targets or mechanistic pathways of the this compound are not prominently featured in existing literature. However, this methodology represents a viable future approach to identify genes that may modulate cellular sensitivity or resistance to this specific homolog.
Computational and Structural Biology Approaches
Computational methods are increasingly vital in drug discovery and molecular biology, offering ways to predict interactions, simulate dynamic processes, and analyze structural features at an atomic level.
In Silico Target Identification (e.g., HTDocking, SwissTarget Prediction)
In silico target identification uses computational algorithms to predict the biological targets of a compound. This approach can rapidly screen large databases of proteins to identify potential binding partners, accelerating the initial stages of drug discovery mdpi.com.
For Tunicamycin C, a close relative of the C2 homolog, the HTDocking algorithm was used to identify potential protein targets in the context of colorectal cancer. This inverse docking approach identified two primary targets: thymidine (B127349) kinase 1 (TK1) and cAMP-dependent protein kinase catalytic subunit alpha (PKAc) nih.gov. These findings provide a foundation for exploring and repurposing novel inhibitors and identifying new therapeutic targets that may be relevant to the broader class of Tunicamycin homologs nih.gov.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time nih.gov. These simulations provide detailed insights into how a ligand, such as a Tunicamycin homolog, interacts with its target protein and the stability of the resulting complex.
Following the in silico identification of TK1 and PKAc as targets for Tunicamycin C, MD simulations were performed to model the interactions. The simulations revealed that the binding of Tunicamycin C induced conformational changes in the 3D structures of both TK1 and PKAc, which is predicted to inhibit their activity. The interaction led to a stable complex, with the compound binding optimally within the hydrophobic pockets of the target proteins nih.gov. The simulations, run for 250 nanoseconds, showed that Tunicamycin C remained tightly bound to PKAc, indicating a stable and potentially inhibitory interaction nih.gov.
| Parameter | Tunicamycin C : TK1 Complex | Tunicamycin C : PKAc Complex |
|---|---|---|
| Simulation Time | 250 ns | 250 ns |
| Binding Location | Hydrophobic Pocket | Hydrophobic Pocket |
| Binding Stability | Less tightly bound | Tightly bound and stable |
| Predicted Outcome | Inhibition of activity | Inhibition of activity |
Analysis of Binding Sites and Active Site Residues
A detailed analysis of the binding site provides critical information about the specific amino acid residues that are essential for ligand interaction and stabilization jenabioscience.comnih.gov. This analysis can be performed using the output from docking and molecular dynamics simulations.
Development of Tunicamycin C2 Homolog Analogs and Derivatives
Synthetic Methodologies for Tunicamycin (B1663573) Scaffolds
The total synthesis of tunicamycins is a complex challenge that has been addressed by several research groups, each employing unique strategies for constructing the key carbon-carbon bonds and glycosidic linkages. nih.gov An efficient and modular approach allows for the assembly of the molecule from several key building blocks in a stereoselective manner. nih.gov Key transformations in these syntheses include methods for forming the undecose core, stereoselective glycosylations, and final acylation steps. nih.gov
A notable synthetic approach towards the tunicamycin scaffold is based on the application of diazo chemistry. rsc.orgnih.gov This strategy utilizes a Büchner-Curtius-Schlotterbeck (BCS) type reaction, which involves the condensation of an aldehyde with a diazo ester. nih.gov In the context of tunicamycin synthesis, non-stabilized diazo compounds derived from protected sugar precursors are reacted with an aldehyde derivative of uridine to form a key ketone intermediate. rsc.orgrsc.org This method provides a powerful tool for carbon-chain elongation and the formation of the crucial C-C bond within the undecose skeleton. nih.govresearchgate.net For instance, the reaction of an aldehyde derived from uridine with a non-stabilized diazo compound prepared from D-galactal can efficiently produce the desired ketone precursor to the tunicaminyl uracil (B121893) core. rsc.orgrsc.org The reaction between the diazo compound and the aldehyde can proceed to generate the ketone through a 1,2-hydride shift. nih.gov
The undecose unit, an 11-carbon aminodialdose also known as tunicamine (B1682046), is the central structural feature of tunicamycin. researchgate.netnih.gov Its construction is a primary focus of synthetic efforts. Besides diazo chemistry, other methods have been employed to build this complex sugar backbone. One key strategy involves a Mukaiyama aldol reaction followed by a furan-oxidation to construct the undecose skeleton. elsevierpure.com Biosynthetic studies have revealed that the construction of the aminodialdose core in nature involves unique exo-glycal intermediates, suggesting a novel mode of C-C bond formation that exploits their enol ether motif to create the 11-carbon chain. nih.gov Synthetic strategies often focus on creating the tunicamine moiety in a protected form, which can then be further elaborated. tandfonline.comtandfonline.com
Tunicaminyl uracil is the core nucleoside residue of tunicamycin, consisting of the undecose sugar (tunicamine) linked to uracil. tandfonline.com The synthesis of this moiety is a critical milestone in the total synthesis of tunicamycin. oup.comacs.org A common strategy involves the coupling of a fully constructed, protected tunicamine derivative with a uracil derivative, such as bis(trimethylsilyl)uracil. tandfonline.comtandfonline.com Alternatively, the uracil aldehyde can be introduced early in the synthesis, as seen in the diazo chemistry approach, where it is coupled with a diazo-functionalized sugar to form the backbone of the tunicaminyl uracil structure. rsc.orgrsc.org Following the coupling reaction and subsequent reduction, the corresponding tunicaminyl uracil derivative is obtained. rsc.org
Stereocontrol is a critical aspect of tunicamycin synthesis, particularly in establishing the correct configuration of the multiple chiral centers. Following the carbon-carbon bond formation via diazo chemistry, which typically yields a ketone, a stereoselective reduction is required to produce the desired alcohol diastereomer. nih.govrsc.orgrsc.org The choice of reducing agent significantly influences the stereochemical outcome. nih.gov For example, reduction of a key ketone intermediate with sodium borohydride (NaBH₄) in methanol can provide a mixture of the desired 5'R- and 5'S-alcohols. nih.gov Using Luche's conditions (NaBH₄, CeCl₃·7H₂O) can improve the yield but may not substantially increase the diastereoselectivity. nih.gov In contrast, employing chiral reducing agents like oxazaborolidine catalysts (CBS reduction) or specific ruthenium complexes can achieve higher stereoselectivity for the desired alcohol. nih.gov
| Reagent and Conditions | Product Ratio (5'R / 5'S) | Isolated Yield |
|---|---|---|
| NaBH₄, MeOH | 2.5 / 1 | 85% |
| NaBH₄, CeCl₃·7H₂O, MeOH | 2.7 / 1 | 95% |
| Zn(BH₄)₂, Et₂O | 1 / 5 | 75% |
| (R)-Me-CBS, BH₃·SMe₂, THF | 1 / 1.5 | 75% |
| RuCl(S,S)-Ts-DPEN, HCOOH/Et₃N, CH₂Cl₂ | 1 / 14 | 93% |
Data derived from a study on the synthesis of Tunicamycin V, illustrating the effect of different reducing agents on the stereoselective reduction of a key ketone intermediate. nih.gov
Rational Design for Improved Selectivity and Reduced Toxicity
Tunicamycins are potent inhibitors of the UDP-HexNAc:polyprenol-P HexNAc-1-P transferase enzyme family. nih.gov This includes the bacterial enzyme MraY, essential for cell wall peptidoglycan synthesis, and the eukaryotic enzyme DPAGT1 (GPT), which catalyzes the first step of protein N-glycosylation. nih.gov The inhibition of the eukaryotic enzyme leads to high toxicity, making tunicamycin unsuitable for therapeutic use. rsc.org Rational design of tunicamycin analogs aims to create derivatives with improved selectivity for the bacterial MraY over the human GPT, thereby reducing toxicity while maintaining or enhancing antibacterial activity. nih.gov Understanding the structural differences between the bacterial and human enzymes allows for a structure-based design approach to develop selective inhibitors. nih.gov
A key strategy in reducing the eukaryotic toxicity of tunicamycin involves the chemical modification of its structure, particularly the N-acyl fatty acid chain and the uracil ring. nih.govresearchgate.net Selective catalytic hydrogenation of the natural tunicamycin mixture has yielded analogs with significantly reduced toxicity. researchgate.net
TunR1 : This analog is produced by the selective reduction of the trans-2,3 double bond in the N-acyl chain of tunicamycin. researchgate.netresearchgate.net The resulting saturated fatty acyl chain leads to a decrease in eukaryotic toxicity. nih.gov TunR1 is a less potent inhibitor of protein N-glycosylation compared to native tunicamycin but retains its antibacterial activity. nih.gov
TunR2 : This derivative is formed by the further reduction of TunR1, saturating the 5,6-double bond within the uracil ring to form a non-planar 5,6-dihydrouracil ring. researchgate.netresearchgate.net This modification further reduces the interaction with the eukaryotic enzyme, leading to significantly lower toxicity. researchgate.netnih.gov The loss of the planar uracil ring in TunR2 attenuates π-π binding to a phenylalanine residue in the active site of the eukaryotic enzyme, which is a key mechanism for its reduced toxicity. researchgate.netnih.gov TunR2 is essentially inactive in protein N-glycosylation bioassays but maintains potent antibacterial properties and can enhance the activity of β-lactam antibiotics. nih.gov
| Compound | N-Acyl Chain Modification | Uracil Ring Modification | Eukaryotic Toxicity |
|---|---|---|---|
| Tunicamycin | Unsaturated (trans-2,3 double bond) | Unmodified (Planar) | High |
| TunR1 | Saturated | Unmodified (Planar) | Reduced |
| TunR2 | Saturated | Reduced (5,6-dihydrouracil, Non-planar) | Significantly Reduced |
This table summarizes the key structural differences and resulting toxicity profiles of Tunicamycin and its reduced analogs, TunR1 and TunR2. researchgate.netnih.govresearchgate.net
Sugar Moiety Substitutions (e.g., GlcNAc to MurNAc)
A pivotal approach in the chemical modification of tunicamycin has been the substitution of its N-acetylglucosamine (GlcNAc) sugar moiety. This has been driven by the rationale that the natural substrate for the bacterial target enzyme, MraY, contains an N-acetylmuramic acid (MurNAc) moiety, whereas the corresponding eukaryotic enzyme, GlcNAc-1-P-transferase (GPT), utilizes a GlcNAc moiety. This inherent difference in substrate preference between prokaryotic and eukaryotic enzymes presents a strategic target for achieving selectivity.
One of the most notable examples of this strategy is the synthesis of a tunicamycin analog where the GlcNAc is replaced with a MurNAc-like moiety. This modification is designed to mimic the natural substrate of the bacterial enzyme more closely, with the hypothesis that the bulkier MurNAc group would be less readily accommodated by the binding pocket of the eukaryotic GPT enzyme. nih.gov
Another significant modification involves the replacement of GlcNAc with N-acetylquinovosamine (QuiNAc), resulting in compounds known as quinovosamycins. researchgate.net These naturally occurring variants of tunicamycin demonstrate that substitutions at this position are tolerated and can lead to compounds with distinct biological activities.
Altered Biological Profiles of Analogs
The strategic substitution of the sugar moiety in Tunicamycin C2 homolog analogs has led to significant alterations in their biological activity, most notably a desirable shift towards selective antibacterial action with reduced toxicity to eukaryotic cells.
Diminished Eukaryotic Glycosylation Inhibition
The replacement of GlcNAc with MurNAc has a profound impact on the analog's ability to inhibit human GPT (hGPT), the enzyme responsible for the first step of N-linked glycosylation in eukaryotes. This modification leads to a substantial decrease in the inhibition of hGPT. nih.gov The rationale for this is that the binding pocket of hGPT is tightly packed around the GlcNAc sugar, making it difficult to accommodate the larger MurNAc moiety. nih.gov
Quantitative analysis of this effect has shown a dramatic difference in inhibitory concentrations. The IC50 value of the tunicamycin-MurNAc analog for hGPT is approximately 15 µM, which is a thousand-fold higher than that of the parent tunicamycin, which has an IC50 of around 9 nM for the same enzyme. nih.govresearchgate.net This significant increase in the IC50 value indicates a substantially diminished capacity to inhibit eukaryotic glycosylation.
Retained or Enhanced Antibacterial Activity
Crucially, while the eukaryotic inhibition is diminished, the antibacterial activity of these sugar-modified analogs is largely retained. The tunicamycin-MurNAc analog demonstrates comparable inhibition of the bacterial enzyme MraY, which is the intended target for antibacterial action. nih.gov
The IC50 value for the tunicamycin-MurNAc analog against Aquifex aeolicus MraY (MraYAA) is approximately 640 nM, which is very similar to the IC50 of the unmodified tunicamycin at around 450 nM for the same enzyme. nih.govresearchgate.net This retention of potent antibacterial activity, coupled with the significantly reduced eukaryotic toxicity, highlights the success of this analog design strategy.
| Compound | Target Enzyme | IC50 Value |
| Tunicamycin | hGPT | ~9 nM |
| Tunicamycin-MurNAc | hGPT | ~15 µM |
| Tunicamycin | MraYAA | ~450 nM |
| Tunicamycin-MurNAc | MraYAA | ~640 nM |
Exploration of Analogs as Novel Therapeutic Leads
The development of this compound analogs with improved selectivity profiles has positioned them as promising candidates for novel therapeutic leads. Their reduced toxicity to eukaryotic cells addresses a major hurdle that has limited the clinical application of natural tunicamycins. nih.gov
These modified tunicamycins are being explored as potential standalone antibiotics. researchgate.net Furthermore, their ability to enhance the antibacterial activity of existing antibiotics, such as β-lactams, makes them attractive as synergistic agents. nih.gov By combining these analogs with established antibiotics, it may be possible to overcome bacterial resistance and increase the efficacy of current treatment regimens. The continued investigation of these sugar-modified tunicamycin analogs holds significant promise for the development of new and effective antibacterial therapies.
Broader Academic Applications and Future Directions
Tunicamycin (B1663573) C2 Homolog as a Research Tool
The unique properties of the Tunicamycin C2 homolog make it an invaluable instrument for investigating fundamental cellular processes. Its ability to selectively perturb specific pathways allows researchers to dissect complex biological systems.
Tunicamycin is a well-established and widely used agent for inducing endoplasmic reticulum (ER) stress in experimental settings. mdpi.comnih.gov By inhibiting N-linked glycosylation, tunicamycin causes the accumulation of unfolded or misfolded proteins in the ER, which in turn activates the unfolded protein response (UPR). nih.govnih.govresearchgate.net This response is a complex signaling network aimed at restoring ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. nih.gov
The this compound, as part of the tunicamycin complex, contributes to this induction of ER stress. Researchers utilize this property to study the intricate signaling pathways of the UPR, including the activation of key stress sensors such as PERK, IRE1α, and ATF6. By treating cells with tunicamycin, scientists can investigate the downstream consequences of ER stress, such as translational attenuation, upregulation of chaperone proteins, and the initiation of apoptotic cascades. nih.gov These studies are crucial for understanding the role of ER stress in a multitude of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. nih.govmdpi.com
Table 1: Key UPR Markers Modulated by Tunicamycin-Induced ER Stress
| Marker | Function in UPR | Effect of Tunicamycin Treatment |
| PERK | Phosphorylates eIF2α, leading to translational attenuation. | Increased phosphorylation |
| IRE1α | Mediates the splicing of XBP1 mRNA to its active form. | Activation |
| ATF6 | Translocates to the Golgi for cleavage and activation of target genes. | Activation |
| BiP/GRP78 | A key ER chaperone that binds to unfolded proteins. | Upregulation |
| CHOP | A transcription factor involved in ER stress-mediated apoptosis. | Upregulation |
This table provides a generalized overview of the effects of tunicamycin on UPR markers. The specific response can vary depending on the cell type and experimental conditions.
Tunicamycin's primary mechanism of action is the inhibition of N-linked glycosylation, a critical post-translational modification for a vast number of proteins. researchgate.net It achieves this by blocking the first step in the dolichol-linked oligosaccharide synthesis pathway. This makes tunicamycin homologs, including the C2 variant, powerful tools for studying the consequences of impaired glycosylation on protein folding, trafficking, and function. researchgate.net
Furthermore, research has revealed that long-chain homologs of tunicamycin can selectively inhibit protein fatty acylation, a distinct post-translational modification involving the attachment of fatty acids to proteins. nih.govnih.govresearchgate.net This inhibitory effect is dependent on the length of the fatty acyl side chain of the tunicamycin homolog. nih.govnih.gov This dual functionality allows researchers to dissect the relative importance of glycosylation and fatty acylation in various cellular processes. For instance, studies on neuronal growth cones have utilized different tunicamycin homologs to demonstrate that the inhibition of fatty acylation, rather than glycosylation, is responsible for certain effects on neurite extension. nih.govnih.gov
Potential in Overcoming Antibiotic Resistance
The rise of antibiotic-resistant bacteria is a major global health threat. Tunicamycin homologs are being investigated for their potential to combat this challenge by resensitizing resistant strains to existing antibiotics and through synergistic interactions.
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant clinical challenge due to its resistance to β-lactam antibiotics. zoonoses-journal.org Tunicamycin has been shown to restore the sensitivity of MRSA to these crucial drugs. zoonoses-journal.orgnih.gov By inhibiting a key enzyme in the bacterial cell wall synthesis pathway, tunicamycin can weaken the cell wall and make the bacteria susceptible to the action of β-lactams again. nih.gov While much of the research has focused on the general tunicamycin complex or other analogs, the principle of targeting cell wall synthesis suggests that the C2 homolog could contribute to this resensitization effect.
Beyond resensitization, tunicamycin and its analogs can act synergistically with other antibiotics, meaning the combined effect is greater than the sum of their individual effects. nih.govnews-medical.net Studies have demonstrated that tunicamycin enhances the antibacterial activity of various β-lactam antibiotics against Gram-positive bacteria. zoonoses-journal.orgnih.gov This synergy allows for the use of lower concentrations of both drugs, potentially reducing toxicity and the likelihood of developing further resistance. The synergistic effects have been confirmed through checkerboard assays and time-kill studies, which show a more rapid and complete elimination of bacteria when the drugs are used in combination. news-medical.net
Table 2: Examples of Synergistic Activity of Tunicamycin with β-Lactam Antibiotics
| Bacterial Strain | Antibiotic | Observation |
| MRSA | Cefuroxime | Significant reduction in the Minimum Inhibitory Concentration (MIC) of cefuroxime. news-medical.net |
| Bacillus subtilis | Penicillins, Cephalosporins | 2- to >256-fold enhancement of β-lactam activity. nih.gov |
This table illustrates the synergistic potential of tunicamycin with β-lactam antibiotics against resistant bacterial strains.
Investigation in Disease Models (Pre-clinical Research)
The cellular effects of tunicamycin have prompted its investigation in various preclinical models of disease, offering insights into disease mechanisms and potential therapeutic avenues.
Tunicamycin has been employed as a tool to induce disease-like states in animal models. For example, its ability to induce ER stress has been utilized to create models of neurodegenerative diseases. In a rat model, intranigral injection of tunicamycin was shown to induce key features of Parkinson's disease, including locomotor impairment and dopaminergic neuron death. This suggests that ER stress may play a crucial role in the pathogenesis of such diseases.
In the context of cancer research, tunicamycin has been shown to induce apoptosis in various cancer cell lines, including prostate and gastric cancer. nih.govnih.gov Furthermore, it has been found to overcome chemoresistance in multidrug-resistant cancer cells, suggesting its potential as an adjunct to existing cancer therapies. nih.gov While these studies often use the general tunicamycin mixture, they lay the groundwork for investigating the specific efficacy and mechanisms of the this compound in these disease models. The exploration of specific homologs could lead to the development of more targeted therapies with potentially reduced side effects.
Role in Cancer Biology (e.g., anti-metastatic effects, modulation of cancer stemness)
The tunicamycin family of homologues, including the C2 variant, has been identified as a potent agent in oncology research, primarily due to its ability to inhibit N-linked glycosylation, a process frequently dysregulated in cancer. nih.govnih.gov This inhibition triggers significant endoplasmic reticulum (ER) stress, leading to apoptosis in various cancer cell lines. e-century.usnih.gov Research demonstrates that tunicamycin can suppress the growth and aggressiveness of non-small cell lung cancer (NSCLC), breast cancer, and head and neck squamous cell carcinoma (HNSCC). e-century.usnih.govnih.gov
Anti-Metastatic Effects: Tunicamycin exhibits significant anti-metastatic properties by inhibiting the migration and invasion of cancer cells. nih.gov In studies on NSCLC cells, treatment with tunicamycin led to a decrease in the expression of metastasis-related proteins such as vimentin (B1176767) and fibronectin. e-century.us Similarly, in breast cancer cells, tunicamycin treatment suppressed both migration and invasion. nih.gov While some studies have suggested tunicamycin may promote metastasis in specific contexts, such as thyroid carcinoma, by upregulating GRP78, the predominant evidence points toward an inhibitory role in the metastatic cascade for many cancer types. nih.govresearchgate.net
Modulation of Cancer Stemness: Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy. Tunicamycin has been shown to modulate CSC characteristics. In HNSCC, tunicamycin treatment inhibited the formation of tumorspheres, a key feature of CSCs, and reduced the expression of CSC markers like CD44 and Bmi-1. nih.govresearchgate.net By inducing ER stress, tunicamycin can sensitize cancer stem-like cells to apoptosis, overcoming their inherent resistance. researchgate.net This suggests that targeting the glycosylation pathways essential for CSC maintenance is a viable therapeutic strategy.
Table 1: Effects of Tunicamycin on Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Key Findings | Reference(s) |
|---|---|---|---|---|
| Breast Cancer | MCF-7, SKBR-3 | Inhibition of growth, migration, and invasion; Induction of apoptosis. | Mediated through suppression of the Akt/NF-κB signaling pathway. | nih.gov |
| Non-Small Cell Lung Cancer | A549 | Inhibition of migration and invasion; Induction of apoptosis. | Decreased expression of vimentin and fibronectin; CHOP-mediated ER stress. | e-century.us |
| Head and Neck Cancer | HNSCC cells | Inhibition of colony and tumorsphere formation; Reduced CSC markers. | Inhibition of EGFR signaling pathway; Degradation of non-glycosylated EGFR. | nih.gov |
| Gastric Cancer | SGC7901/ADR (MDR) | Overcomes chemoresistance; Induces apoptosis. | Aggravates ER stress in multidrug-resistant (MDR) cells. | nih.gov |
Impact on Neurological Processes (e.g., neurite extension)
Beyond its role in cancer biology and as a glycosylation inhibitor, tunicamycin homologues have been found to exert significant influence on neurological processes, particularly neurite extension. This activity appears to be distinct from the compound's well-known effects on glycosylation. nih.govnih.gov
Research has shown that long-chain homologues of tunicamycin can promptly halt neurite elongation and induce the collapse of neuronal growth cones in differentiated PC12 cells and dissociated rat sensory neurons. researchgate.netsemanticscholar.org This effect is not primarily due to the inhibition of N-linked glycosylation but rather to the inhibition of protein fatty acylation, specifically palmitoylation. nih.gov Tunicamycin was shown to directly inhibit the transfer of palmitate to proteins in a cell-free system. nih.gov
The structure of the tunicamycin homologue is critical to this neurological impact. The ability to induce growth cone collapse is systematically dependent on the length of the fatty acyl side-chain. nih.govnih.gov Homologues with fatty acyl chains shorter than palmitic acid (16 carbons) are poor inhibitors of growth cone function, even if they are potent inhibitors of glycosylation. researchgate.netsemanticscholar.org This structure-activity relationship strongly suggests that the neurological effects are mediated by the competitive inhibition of protein palmitoylation. nih.gov These findings highlight a crucial role for dynamic protein acylation in the extension of neuronal processes. researchgate.net
Table 2: Neurological Impact of Tunicamycin Homologues
| Process | Model System | Effect | Mechanism | Key Determinant | Reference(s) |
|---|---|---|---|---|---|
| Neurite Extension | PC12 cells, Rat Sensory Neurons | Cessation of elongation, growth cone collapse. | Inhibition of protein fatty acylation (palmitoylation). | Length of the fatty acyl side-chain (≥16 carbons). | nih.govnih.govresearchgate.netsemanticscholar.org |
Emerging Research Areas
Glycotherapy Strategies
Glycotherapy, the therapeutic targeting of glycosylation pathways, is an emerging strategy for diseases like cancer where aberrant glycosylation is a known hallmark. nih.govaacrjournals.org Tunicamycin, particularly Tunicamycin C, is considered a promising agent for such strategies. researchgate.netnih.gov By inhibiting N-linked glycosylation, tunicamycin can disrupt the function of numerous proteins critical for cancer cell survival, proliferation, and metastasis. preprints.org
The application of tunicamycin as a glycotherapeutic agent aims to exploit the dependency of tumor cells on specific glycosylation pathways. aacrjournals.org For instance, inhibiting glycosylation can lead to the misfolding of key cell surface receptors, such as EGFR, preventing their transport to the cell surface and promoting their degradation. nih.govresearchgate.net This disrupts downstream signaling pathways that drive tumor growth. Research has proposed that an anti-angiogenic glycotherapy approach using tunicamycin could target both tumor cells and the surrounding microvasculature, leading to a more comprehensive anti-tumor effect mediated by ER stress. aacrjournals.org
Targeting Aberrant Glycosylation in Pathological States
Aberrant protein glycosylation is a hallmark of many pathological states, most notably cancer, where it is linked to tumor progression, metastasis, and chemoresistance. nih.gov Tunicamycin serves as a canonical inhibitor for studying and targeting this phenomenon. nih.gov It blocks the very first step in the N-linked glycosylation pathway: the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate. researchgate.net
This targeted inhibition induces the unfolded protein response (UPR) and ER stress, as the cell is flooded with misfolded and non-functional glycoproteins. nih.govencyclopedia.pub In cancer cells, which often have a high rate of protein synthesis and a stressed ER at baseline, the additional burden imposed by tunicamycin can push them past a survival threshold and into apoptosis. nih.gov This mechanism is particularly effective in overcoming multidrug resistance in cancer cells, which may be more sensitive to tunicamycin-induced ER stress than their non-resistant counterparts. nih.govsemanticscholar.org Targeting aberrant glycosylation also affects the maturation and signaling of mutant receptor tyrosine kinases implicated in malignancies like acute myeloid leukemia, further highlighting its therapeutic potential. mdpi.com
Design of Non-Nucleoside Inhibitors
Tunicamycin is a nucleoside antibiotic, and its structural complexity and potential for off-target toxicity have spurred interest in the design of novel, non-nucleoside inhibitors of N-linked glycosylation. stemcell.com The goal of this research is to develop more specific and less toxic compounds that can therapeutically modulate glycosylation pathways.
One emerging strategy involves creating small-molecule inhibitors that target different components of the glycosylation machinery. For example, the novel inhibitor NGI-1 is a cell-permeable, non-nucleoside compound that directly targets the oligosaccharyltransferase (OST) catalytic subunits STT3A and STT3B. frontiersin.org Unlike tunicamycin, which blocks the synthesis of the lipid-linked oligosaccharide precursor, NGI-1 blocks the final transfer of the glycan to the nascent polypeptide. This approach offers a more moderate inhibition of glycosylation and demonstrates lower cytotoxicity compared to tunicamycin. frontiersin.org The development of such compounds provides a pharmacological avenue to regulate N-linked glycosylation with greater precision, potentially leading to safer and more effective glycotherapy strategies for cancer and other diseases. frontiersin.org Further research into non-nucleoside scaffolds is focused on identifying compounds that can selectively inhibit specific glycosyltransferases, offering the potential for highly targeted therapeutic interventions.
Q & A
Basic Research Questions
Q. What experimental methodologies are used to identify and characterize the biosynthetic gene clusters of Tunicamycin C2 homolog?
- Answer : High-throughput heterologous expression (HHE) combined with bioassays is a key approach. For example, introducing gene clusters (e.g., tunA–tunL) into non-producing Streptomyces hosts enables functional validation of biosynthetic pathways . Disruption experiments and bioinformatic analyses (e.g., identifying radical SAM enzymes like TunB) further clarify enzymatic roles in carbon-carbon bond formation . Researchers should prioritize comparative genomics to distinguish conserved vs. species-specific genes.
Q. How is the structural specificity of this compound determined, particularly its C2 domain interactions?
- Answer : Crystallography and comparative structural biology (e.g., analyzing homologs like synaptotagmin or E3 ubiquitin ligases) reveal domain architecture. For instance, studies on C2 domains in membrane-targeting proteins (e.g., PDB entries 2n1t, 2r83) provide templates for understanding lipid-binding mechanisms . Researchers should combine cryo-EM for dynamic interactions and mutagenesis to validate functional residues.
Q. What standard assays evaluate this compound’s activity as a translocase I inhibitor?
- Answer : Use in vitro reconstitution assays with purified translocase I and radiolabeled substrates to measure inhibition kinetics. Include controls with known inhibitors (e.g., other tunicamycins) to benchmark potency. Cell-based assays (e.g., ER stress markers like BiP/GRP78 upregulation) confirm reversibility and cellular permeability .
Advanced Research Questions
Q. How can combinatorial biosynthesis address contradictions in reported bioactivity profiles of this compound analogs?
- Answer : Discrepancies often arise from variations in sugar moiety modifications or lipid tail lengths. Combinatorial approaches (e.g., swapping tun cluster modules between Actinomycetes) enable systematic structure-activity relationship (SAR) studies . Pair this with metabolomic profiling (LC-HRMS) to correlate chemical diversity with bioactivity. Critical analysis of growth conditions (e.g., media composition) is essential to rule out confounding factors .
Q. What strategies resolve conflicting data on this compound’s selectivity in eukaryotic vs. prokaryotic systems?
- Answer : Design dual-target inhibition assays (e.g., prokaryotic MraY vs. eukaryotic ALG7) under identical conditions. Use isotopic labeling (e.g., ³H-GlcNAc) to quantify substrate incorporation in both systems. Cross-validate with genetic knockouts (e.g., yeast alg7Δ mutants) to isolate off-target effects . Publish raw datasets and statistical codes to facilitate meta-analyses .
Q. How do researchers optimize heterologous expression systems for scalable production of this compound derivatives?
- Answer : Engineer Streptomyces hosts (e.g., S. lividans) with inducible promoters (e.g., tipA) to balance toxicity and yield . Optimize fermentation parameters (pH, temperature) using design-of-experiment (DoE) frameworks. Validate scalability with bioreactor trials and orthogonal analytics (NMR, MALDI-TOF) to ensure structural fidelity .
Q. What in vivo models are appropriate for studying this compound’s therapeutic potential without conflating ER stress and cytotoxicity?
- Answer : Use transgenic models (e.g., C. elegans with GFP-tagged ER stress reporters) to decouple translocase inhibition from apoptosis. Dose-response studies with time-lapsed imaging can isolate early ER stress signals. Include rescue experiments (e.g., chaperone co-administration) to confirm mechanism .
Methodological Recommendations
- Data Contradictions : Conduct blinded replications and share protocols via platforms like Protocols.io . Invite cross-lab collaborations to harmonize experimental conditions .
- Structural Analysis : Deposit crystallographic data in public repositories (e.g., PDB) and annotate functional domains using tools like InterPro .
- Biosynthesis Studies : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for genomic data, citing repositories like GenBank .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
